

# Preclinical Safety and Toxicity Profile of VCH-286: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | VCH-286 |           |
| Cat. No.:            | B611646 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, in-depth preclinical safety and toxicity data for the CCR5 antagonist **VCH-286** is limited. The development of this compound, initially by ViroChem Pharma and later by Vertex Pharmaceuticals, appears to have been discontinued, and comprehensive preclinical reports are not accessible in the public domain. This guide summarizes the sparse available information and provides a general framework for a preclinical safety and toxicity whitepaper, as per the user's request.

#### Introduction to VCH-286

**VCH-286** is a C-C chemokine receptor type 5 (CCR5) antagonist that was investigated as a potential therapeutic agent for HIV-1 infection. By blocking the CCR5 co-receptor, **VCH-286** aims to prevent the entry of R5-tropic HIV-1 into host cells. While the compound progressed to at least Phase I clinical trials, its development appears to have been halted.

#### **Available Preclinical Data**

The publicly accessible preclinical data on **VCH-286** is primarily from a 2014 in vitro study. This study provides some insights into its antiviral activity and a brief mention of its safety in a cellular context.

### In Vitro Antiviral Activity & Cytotoxicity



A study evaluated the anti-HIV-1 activity of **VCH-286** as a single agent and in combination with other antiretroviral drugs. The key findings related to its potency and cellular toxicity are summarized below.

Table 1: In Vitro Anti-HIV-1 Activity of VCH-286[1][2]

| HIV-1 Strain | IC50 (nM) |
|--------------|-----------|
| HIV-1BAL     | 0.23      |
| HIV-1CC1/85  | 0.34      |

IC50 (50% inhibitory concentration) values indicate the concentration of **VCH-286** required to inhibit 50% of viral replication in vitro.

The same study reported that no toxicity was observed in uninfected peripheral blood mononuclear cells (PBMCs) at concentrations up to 1,000 nM.[1]

#### **Note on In Vivo Safety**

The 2014 study also mentions that **VCH-286** demonstrated "favorable pharmacokinetics and safety profiles" in a Phase I clinical study with healthy volunteers.[1] However, the specific preclinical data (e.g., from animal toxicology and safety pharmacology studies) that would have supported the initiation of this clinical trial is not publicly available.

# Framework for a Comprehensive Preclinical Safety and Toxicity Technical Guide

Due to the lack of specific data for **VCH-286**, this section provides a generalized template for an in-depth technical guide on the preclinical safety and toxicity of a hypothetical drug candidate. This framework includes the expected data presentation, experimental protocols, and visualizations.

## **General Toxicology**

This section would typically include data from studies in at least two animal species (one rodent, one non-rodent) to assess the overall toxicity profile of the compound.



Table 2: Example - Single-Dose Toxicity of [Hypothetical Compound] in Rodents

| Species | Route of<br>Administration | NOAEL<br>(mg/kg) | MTD (mg/kg) | Target Organs of Toxicity |
|---------|----------------------------|------------------|-------------|---------------------------|
| Rat     | Oral                       | 100              | 1000        | Liver, Kidney             |
| Mouse   | Intravenous                | 50               | 500         | Spleen, Bone<br>Marrow    |

NOAEL: No-Observed-Adverse-Effect Level; MTD: Maximum Tolerated Dose

Experimental Protocol: Single-Dose Toxicity Study

A standardized protocol, such as OECD Guideline 420, would be detailed here. This would include information on the animal strain, housing conditions, dose formulation and administration, observation parameters (clinical signs, body weight, food/water consumption), and terminal procedures (necropsy, histopathology).

## **Safety Pharmacology**

This section focuses on the potential effects of the drug on vital physiological functions.

Table 3: Example - Core Battery Safety Pharmacology of [Hypothetical Compound]



| System                    | Assay           | Species                                                                                 | Key Findings                                                       |
|---------------------------|-----------------|-----------------------------------------------------------------------------------------|--------------------------------------------------------------------|
| Central Nervous<br>System | Irwin Test      | Rat                                                                                     | No effects on behavior, coordination, or reflexes up to 100 mg/kg. |
| Cardiovascular<br>System  | hERG Assay      | In vitro                                                                                | IC50 > 30 μM                                                       |
| Telemetry                 | Dog             | No significant changes in blood pressure, heart rate, or ECG parameters up to 50 mg/kg. |                                                                    |
| Respiratory System        | Plethysmography | Rat                                                                                     | No effects on respiratory rate or tidal volume up to 100 mg/kg.    |

Experimental Protocol: hERG Assay

The protocol would describe the cell line used (e.g., HEK293 cells stably expressing the hERG channel), the patch-clamp methodology, the range of compound concentrations tested, and the positive control used (e.g., E-4031).

#### Genotoxicity

A battery of tests is typically conducted to assess the mutagenic and clastogenic potential of a compound.

Table 4: Example - Genotoxicity Profile of [Hypothetical Compound]



| Assay                      | Test System            | Result   |
|----------------------------|------------------------|----------|
| Ames Test                  | Salmonella typhimurium | Negative |
| In Vitro Micronucleus Test | CHO-K1 cells           | Negative |
| In Vivo Micronucleus Test  | Mouse bone marrow      | Negative |

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

The protocol would specify the bacterial strains used (e.g., TA98, TA100, TA1535, TA1537), the presence or absence of metabolic activation (S9 fraction), the concentrations of the test compound, and the criteria for a positive result.

## **Mandatory Visualizations (Hypothetical Examples)**

As no specific signaling pathways or experimental workflows for **VCH-286** are publicly available, the following diagrams are provided as examples of the required Graphviz visualizations.



Click to download full resolution via product page

**Figure 1:** A generalized experimental workflow for preclinical toxicity testing.





Click to download full resolution via product page

Figure 2: Simplified signaling pathway of VCH-286 action on HIV-1 entry.

#### Conclusion

While **VCH-286** showed promise in early in vitro studies as a potent CCR5 antagonist for HIV-1, a comprehensive public record of its preclinical safety and toxicity is not available. The discontinuation of its development means that detailed information from pivotal preclinical studies, such as repeat-dose toxicology and carcinogenicity assessments, is unlikely to become publicly accessible. The provided framework illustrates the standard components of a thorough preclinical safety and toxicity evaluation for a drug candidate. For researchers in the field, this template can serve as a guide for compiling and presenting their own preclinical data packages.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. Synergistic Combinations of the CCR5 Inhibitor VCH-286 with Other Classes of HIV-1 Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic combinations of the CCR5 inhibitor VCH-286 with other classes of HIV-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preclinical Safety and Toxicity Profile of VCH-286: A
  Review of Available Data]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b611646#preclinical-research-on-vch-286-safety-and-toxicity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com